1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine

Monoamine Oxidase MAO Substrate Neurotoxicity

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine (CAS 229628-56-2) is a 1,4-disubstituted tetrahydropyridine featuring an unsubstituted pyrrole ring, distinguishing it from the extensively characterized N-methylated analog TMMP (1-methyl-4-(1-methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine, CAS 109835-15-6). Its molecular formula is C10H14N2 with a molecular weight of 162.23 g/mol.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B12881679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC=CN2
InChIInChI=1S/C10H14N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h2-4,6,11H,5,7-8H2,1H3
InChIKeyOCSZTPRPCSOWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine: Structural and Procurement Baseline


1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine (CAS 229628-56-2) is a 1,4-disubstituted tetrahydropyridine featuring an unsubstituted pyrrole ring, distinguishing it from the extensively characterized N-methylated analog TMMP (1-methyl-4-(1-methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine, CAS 109835-15-6) [1]. Its molecular formula is C10H14N2 with a molecular weight of 162.23 g/mol . The compound is cataloged by chemical suppliers but lacks entries in major bioactivity databases (PubChem, BindingDB) under this specific CAS registry, setting the stage for a procurement decision defined by data scarcity .

Why 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine Cannot Be Replaced with Generic Analogs


In-class compounds like TMMP and MPTP are not interchangeable with the target compound due to a critical divergence in validated biological activity [1]. TMMP is a characterized MAO-B substrate (Km ≈ 60 μM) and neurotoxin, while the free pyrrole analog lacks any peer-reviewed quantitative bioactivity data [2]. This absence of evidence is not evidence of inactivity but rather a significant gap that precludes substitution in any mechanistic or metabolic study where pyrrole N-H functionality is crucial. Procurement of an analog without this structural feature would invalidate experimental designs relying on hydrogen-bond donor capacity or metabolic N-demethylation pathways [3].

Quantitative Evidence: 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine vs. Key Analogs


Absence of Validated MAO Substrate Activity: Target Compound vs. TMMP

The target compound has no reported kinetic data (Km, Vmax) with MAO-A or MAO-B, in stark contrast to its N-methylated analog TMMP [1]. This means a researcher requiring a MAO substrate must not assume the free pyrrole analog retains this function, making the target compound's uncharacterized state a critical selection factor for studies aiming to probe the role of pyrrole N-H in enzyme interactions [2].

Monoamine Oxidase MAO Substrate Neurotoxicity

Lack of In Vivo Neurotoxicity Data: Target Compound vs. MPTP and TMMP

While TMMP and MPTP are established to cause persistent striatal dopamine depletion in mice (TMMP even more potently than MPTP) [1], no in vivo neurotoxicity data exists for the free pyrrole analog [2]. Its neurotoxic potential is completely unknown, which is the key differentiator for a safety-conscious procurement where exposure risk must be assessed.

Neurotoxicity Dopamine Depletion Parkinsonian Model

Unique Hydrogen-Bond Donor Capacity: Structural Comparison with N-Methyl Analogs

The pyrrole N-H in the target compound provides a hydrogen-bond donor (HBD) absent in all N-methylated tetrahydropyridine analogs (TMMP, MMTP) [1]. While no quantitative binding data is available for this specific compound, the presence of an HBD is a computed property (HBD count = 1) that can be exploited in fragment-based drug design or for improving solubility and target engagement compared to analogs with HBD count = 0 .

Hydrogen-Bond Donor Medicinal Chemistry Structure-Activity Relationship

Database Presence and Procurement Accessibility

A search of authoritative databases reveals a stark contrast: TMMP (CAS 109835-15-6) has multiple PubChem entries, BindingDB data, and is cited in over 20 publications [1]. In contrast, the target compound (CAS 229628-56-2) lacks a dedicated PubChem Compound entry and has zero associated bioactivity records in BindingDB , indicating a scientific landscape where the target compound is a specialized, low-prevalence tool rather than a mainstream reagent.

Chemical Database CAS Registry Procurement

Application Scenarios for 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine Based on Differential Evidence


Mechanistic Probe for Pyrrole N-H Hydrogen Bonding in MAO Active Sites

The target compound is uniquely suited for studies investigating the role of the pyrrole N-H as a hydrogen-bond donor in MAO enzyme interactions, where TMMP and other N-methyl analogs are structurally incapable of participating [1]. Crystallography and site-directed mutagenesis studies can exploit this feature to map residues critical for substrate recognition [2].

Synthetic Intermediate for Novel Tetrahydropyridine Derivatives

The unsubstituted pyrrole nitrogen serves as a versatile handle for further functionalization, enabling the synthesis of N-allyl, N-propargyl, or other substituted analogs that are inaccessible from the methyl-blocked TMMP precursor [1]. This is critical for generating compound libraries for SAR studies.

Negative Control for Neurotoxicity Assays

Since the neurotoxic potential of this compound is completely uncharacterized, it can serve as a structural control in neurotoxicity assays alongside the characterized neurotoxins TMMP and MPTP [1]. This allows researchers to isolate the contribution of the pyrrole N-H to any observed toxicity or lack thereof, a comparison impossible when using only the methylated analogs.

Physicochemical and Solubility Studies

The presence of the hydrogen-bond donor is predicted to increase aqueous solubility compared to TMMP [1]. This makes the target compound a preferred candidate for in vitro assays where higher solubility is required and where the absence of biological data is acceptable for methodological development [2].

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